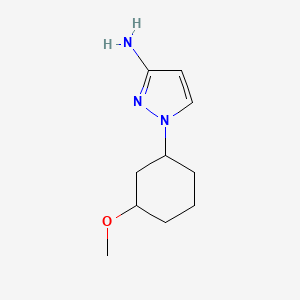

1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazole derivatives are a cornerstone in the field of heterocyclic chemistry, recognized for their wide array of biological activities and applications in materials science. nih.govmdpi.comresearchgate.net The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery. researchgate.netglobalresearchonline.net Numerous compounds incorporating this moiety have been developed as therapeutic agents with anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.gov The ability of the pyrazole nucleus to act as a bioisostere for other functional groups and its capacity to engage in various intermolecular interactions contribute to its prominence in medicinal chemistry. researchgate.net

Overview of Heterocyclic Amine Scaffolds in Advanced Chemical Sciences

Heterocyclic amines are fundamental building blocks in organic synthesis and are integral to the structure of countless natural products and synthetic compounds of interest. Their basic nitrogen atoms can act as hydrogen bond acceptors and protonation sites, which is crucial for biological activity and material properties. The position and electronic environment of the amine group on the heterocyclic ring can significantly influence the molecule's reactivity, polarity, and binding affinity to biological targets. nih.gov In the context of advanced chemical sciences, these scaffolds are pivotal in the design of novel catalysts, functional materials, and pharmaceutical agents. nih.govmdpi.com

Rationale for Investigating 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine

The rationale for investigating this compound likely stems from the synergistic potential of its constituent parts: the pyrazole-3-amine core and the 1-(3-methoxycyclohexyl) substituent. The 3-aminopyrazole (B16455) moiety is a well-known pharmacophore, and its combination with a lipophilic and conformationally flexible cyclohexyl group could modulate its pharmacokinetic and pharmacodynamic properties. nih.govgoogle.com The methoxy (B1213986) group introduces a potential site for hydrogen bonding and can influence the metabolic stability and solubility of the compound. The specific substitution pattern may be designed to target a particular biological receptor or enzyme, a common strategy in rational drug design.

Scope and Objectives of Academic Inquiry on this compound

While specific academic inquiries into this compound are not publicly documented, the objectives of such research would likely encompass several key areas. A primary goal would be the development of an efficient and stereoselective synthesis for the compound. Following its synthesis, a thorough characterization using modern spectroscopic techniques would be essential to confirm its structure. Subsequent investigations would likely focus on evaluating its biological activity in various assays to identify any potential therapeutic applications. This could include screening for kinase inhibition, anti-inflammatory effects, or other activities commonly associated with pyrazole derivatives. nih.govnih.gov

Due to the absence of specific research data, the following table presents predicted, rather than experimentally determined, physicochemical properties for this compound. These values are estimations based on the chemical structure and the properties of similar known compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₇N₃O |

| Molecular Weight | 195.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol (B145695), and DMSO. Limited solubility in water. |

| pKa | The pyrazole ring nitrogen and the exocyclic amine would exhibit basic properties. |

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-(3-methoxycyclohexyl)pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3O/c1-14-9-4-2-3-8(7-9)13-6-5-10(11)12-13/h5-6,8-9H,2-4,7H2,1H3,(H2,11,12) |

InChI Key |

UONVJBTXFAISFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC(C1)N2C=CC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 3 Methoxycyclohexyl 1h Pyrazol 3 Amine

Historical and Contemporary Synthetic Approaches to Pyrazole (B372694) Amines

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with a variety of methods available for the construction of this key structural motif.

Classical Cyclization and Condensation Reactions for Pyrazole Core Formation

Historically, the formation of the pyrazole core has been dominated by cyclization and condensation reactions. One of the most fundamental and widely used methods is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

Another classical approach involves the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazines. nih.gov This method provides a versatile route to a wide range of substituted pyrazoles. The reaction is typically carried out in the presence of an acid or base catalyst and proceeds via a Michael addition followed by intramolecular cyclization and elimination of water.

Table 1: Comparison of Classical Pyrazole Synthesis Methods

| Method | Reactants | General Conditions | Advantages | Limitations |

| Knorr Synthesis | Hydrazine, 1,3-Dicarbonyl Compound | Acid or base catalysis, often with heating | Readily available starting materials, versatile. | Potential for regioisomeric mixtures with unsymmetrical reactants. |

| Chalcone-based Synthesis | Hydrazine, α,β-Unsaturated Ketone | Acid or base catalysis | Access to a wide variety of substituted pyrazoles. | Synthesis of the chalcone (B49325) precursor may be required. |

Advanced Synthetic Transformations for Substituted Pyrazoles

In recent years, a number of advanced synthetic methods have been developed to provide more efficient and selective routes to substituted pyrazoles. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of pyrazoles. researchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields by promoting efficient heating of the reaction mixture. Similarly, ultrasound-assisted synthesis has been shown to enhance the efficiency of pyrazole formation. researchgate.net

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed in the synthesis of functionalized pyrazoles. nih.govacs.org These reactions allow for the introduction of aryl or heteroaryl substituents at specific positions on the pyrazole ring, providing access to a diverse range of complex molecules. Furthermore, 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes or alkenes represent another important strategy for constructing the pyrazole core. nih.gov

Targeted Synthesis of 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine

The synthesis of the specific target molecule, this compound, requires a strategic approach that involves the preparation of key precursors and their subsequent combination to form the final product.

Precursor Synthesis and Functionalization Routes

The successful synthesis of this compound hinges on the efficient preparation of its constituent building blocks: a 3-methoxycyclohexylamine derivative and a suitable pyrazole intermediate bearing an amino group.

Preparation of 3-methoxycyclohexylamine Derivatives

The synthesis of 3-methoxycyclohexylamine can be envisioned through several synthetic routes. nih.gov A common approach involves the reduction of a corresponding oxime or the reductive amination of a ketone. For instance, 3-methoxycyclohexanone (B95188) can be reacted with hydroxylamine (B1172632) to form the oxime, which is then reduced to the amine using a suitable reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

Alternatively, direct reductive amination of 3-methoxycyclohexanone with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation over a nickel or palladium catalyst can yield the desired amine. google.com The starting 3-methoxycyclohexanone can be prepared from 3-hydroxycyclohexanone (B1200884) by etherification.

Table 2: Potential Synthetic Routes to 3-methoxycyclohexylamine

| Starting Material | Key Transformation | Reagents |

| 3-methoxycyclohexanone | Reductive amination | Ammonia, H₂, Ni or Pd catalyst |

| 3-methoxycyclohexanone | Oxime formation and reduction | 1. Hydroxylamine, 2. LiAlH₄ or H₂/catalyst |

Synthesis of Pyrazole Intermediates Bearing Amino Groups (e.g., 1H-pyrazol-3-amine)

The synthesis of 1H-pyrazol-3-amine and its derivatives is well-documented. chemsynthesis.com A common and effective method involves the cyclization of α,β-unsaturated nitriles with hydrazine. For example, the reaction of acrylonitrile (B1666552) with hydrazine hydrate (B1144303) can produce 1H-pyrazol-3-amine.

Another versatile approach is the reaction of a β-ketonitrile with hydrazine. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to afford the 3-aminopyrazole (B16455). The choice of substituents on the β-ketonitrile allows for the introduction of various functional groups onto the pyrazole ring. The synthesis of substituted 3-aminopyrazoles has been explored for their potential applications in the development of therapeutic agents. google.com

Coupling Strategies for N1-Substitution: Pyrazole Ring Formation or Post-Functionalizationresearchgate.net

Direct N-alkylation is a common post-functionalization strategy for synthesizing N-substituted pyrazoles. This approach involves the reaction of a pyrazole core, in this case, 3-aminopyrazole, with an appropriate alkylating agent.

Reaction Scheme: The reaction proceeds by treating 3-aminopyrazole with a 3-methoxycyclohexyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate) in the presence of a base. The base deprotonates the pyrazole ring nitrogen, generating a nucleophilic pyrazolate anion that subsequently attacks the electrophilic carbon of the alkylating agent.

Key Considerations:

Regioselectivity: A primary challenge in the N-alkylation of asymmetrically substituted pyrazoles like 3-aminopyrazole is controlling the regioselectivity. Alkylation can potentially occur at either of the two ring nitrogen atoms (N1 or N2). For 3-substituted pyrazoles, N1-alkylation is often the major product, a preference that can be influenced by steric hindrance from the substituent at the C3 position and the choice of reaction conditions. researchgate.net

Reaction Conditions: The choice of base and solvent is crucial. Stronger bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can be used, as can weaker bases like potassium or cesium carbonate (K₂CO₃, Cs₂CO₃), which are often preferred for their milder nature and easier handling. researchgate.netgoogle.com

| Reagent/Condition | Role/Purpose | Typical Examples |

| Pyrazole Core | Starting heterocycle | 3-Aminopyrazole |

| Alkylating Agent | Source of the 3-methoxycyclohexyl group | 1-Bromo-3-methoxycyclohexane, 3-methoxycyclohexyl tosylate |

| Base | Deprotonates the pyrazole N-H | K₂CO₃, Cs₂CO₃, NaH |

| Solvent | Reaction medium | DMF, DMSO, Acetonitrile |

The most classic and versatile method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.org To synthesize this compound, this method utilizes (3-methoxycyclohexyl)hydrazine as the key starting material.

Reaction Scheme: This approach involves reacting (3-methoxycyclohexyl)hydrazine with a three-carbon component that can generate the 3-aminopyrazole core. Suitable reaction partners include β-ketonitriles (e.g., 3-oxopropanenitrile) or α,β-unsaturated nitriles bearing a leaving group, such as 2-chloroacrylonitrile. chim.itarkat-usa.org The reaction proceeds through initial nucleophilic attack, followed by intramolecular cyclization and dehydration or elimination to yield the aromatic pyrazole ring. researchgate.net

Advantages:

Regiocontrol: This method unambiguously places the 3-methoxycyclohexyl group at the N1 position, avoiding the formation of N2-isomers that can occur in direct alkylation methods.

Versatility: A wide range of 1,3-dielectrophiles can be used, allowing for the synthesis of diverse pyrazole analogs. nih.gov

| Reactant 1 | Reactant 2 (1,3-Dielectrophile) | Product Feature |

| (3-Methoxycyclohexyl)hydrazine | β-Ketonitrile (e.g., cyanoacetone) | Forms a 3-amino-5-methylpyrazole (B16524) derivative |

| (3-Methoxycyclohexyl)hydrazine | α,β-Unsaturated Nitrile (e.g., acrylonitrile) | Can lead to pyrazoline intermediates requiring subsequent oxidation |

| (3-Methoxycyclohexyl)hydrazine | α-Oxoketene N,S-acetals | Provides access to 3-aminopyrazole derivatives researchgate.net |

Reductive amination offers an alternative strategy for the N-alkylation of heterocyclic amines, including pyrazoles. harvard.edu This one-pot procedure involves the reaction of a pyrazole with a ketone or aldehyde in the presence of a reducing agent. ineosopen.org For the target molecule, this would entail reacting 3-aminopyrazole with 3-methoxycyclohexanone.

Reaction Scheme: The reaction is initiated by the nucleophilic attack of the pyrazole N-H on the carbonyl carbon of 3-methoxycyclohexanone. This forms an intermediate iminium ion, which is then selectively reduced in situ by a hydride-based reducing agent. harvard.edu

Key Components:

Reducing Agents: The success of this method relies on a reducing agent that reduces the iminium ion intermediate more rapidly than it reduces the starting ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mildness and selectivity. harvard.edu

Advantages: This protocol avoids the need to pre-form and handle potentially lachrymatory or unstable alkyl halides and is often characterized by operational simplicity and mild reaction conditions. mdpi.comresearchgate.net

Modern Synthetic Techniques for Enhanced Efficiency

To overcome the limitations of classical synthetic methods, such as long reaction times and the use of hazardous solvents, modern techniques are increasingly being applied to pyrazole synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tr The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and frequently leads to higher product yields and purity. medicaljournalshouse.com

Applications:

Cyclocondensation: The formation of the pyrazole ring via cyclocondensation is particularly well-suited for microwave assistance. Reactions that might require prolonged reflux under conventional heating can often be completed in a fraction of the time. researchgate.net

N-Alkylation: Direct N-alkylation reactions can also be expedited using microwave energy, leading to more efficient processes.

| Synthesis Method | Conventional Heating | Microwave Irradiation | Reference |

| Time | 12-16 hours | 4-7 minutes | medicaljournalshouse.com |

| Yield | 37-49% | 54-81% | medicaljournalshouse.com |

| Conditions | Reflux in solvent (e.g., ethanol) | Sealed vessel, controlled temperature (e.g., 140°C) | dergipark.org.tr |

The principles of green chemistry are increasingly guiding the development of new synthetic routes. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Key Strategies:

Solvent-Free Reactions: Performing reactions in the absence of a solvent ("dry media" conditions) can significantly reduce environmental impact. mdpi.com These reactions are often facilitated by grinding the reactants together or by using microwave irradiation, which provides efficient energy transfer directly to the reagents. researchgate.net

Green Solvents: When a solvent is necessary, the use of environmentally benign options like water or ethanol (B145695) is preferred over more hazardous solvents like DMF or chlorinated hydrocarbons. thieme-connect.comthieme-connect.com Many pyrazole syntheses, particularly multicomponent reactions, have been successfully adapted to aqueous media. thieme-connect.com

Catalysis: The use of recyclable or heterogeneous catalysts can improve the atom economy and sustainability of the synthesis. nih.govthieme-connect.com

These modern techniques offer more sustainable and efficient pathways for the synthesis of this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing. nih.gov

Catalytic Methods for Selective Bond Formation (e.g., Palladium-catalyzed C-N coupling)

The construction of the N-cyclohexyl bond to the pyrazole ring is a key step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds. nih.govresearchgate.net This reaction facilitates the coupling of amines with aryl or heteroaryl halides and has been successfully applied to the synthesis of N-aryl and N-heteroaryl pyrazoles. nih.gov

In the context of synthesizing this compound, a plausible synthetic route would involve the palladium-catalyzed coupling of 3-amino-1H-pyrazole with a suitably activated 3-methoxycyclohexyl derivative, such as a halide or triflate. Alternatively, a 3-halopyrazole could be coupled with 3-methoxycyclohexylamine. The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl/heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. nih.gov

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these couplings. A variety of phosphine-based ligands have been developed to enhance the efficiency and scope of the Buchwald-Hartwig amination. For instance, sterically hindered biaryl phosphine (B1218219) ligands developed by Buchwald and others have shown remarkable activity in facilitating the coupling of a wide range of substrates under milder conditions. nih.gov

Table 1: Key Components in Palladium-Catalyzed C-N Coupling for Pyrazole Synthesis

| Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, DavePhos | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, enabling its coordination to the palladium center |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction to occur |

| Amine Source | 3-methoxycyclohexylamine | Provides the cyclohexylamino moiety |

| Pyrazole Source | 3-Halo-1H-pyrazole | Provides the pyrazole core |

Derivatization and Functionalization of this compound Core

Once the core structure of this compound is synthesized, its properties can be further tuned through various derivatization and functionalization reactions. These modifications can be targeted at the pyrazole amine moiety, the cyclohexyl ring, or the pyrazole ring itself.

The primary amine group at the 3-position of the pyrazole ring is a versatile handle for a range of chemical transformations, including acylation, sulfonylation, and alkylation. These modifications can significantly impact the compound's physicochemical properties and biological activity.

Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the molecule's conformation. The conditions for acylation can be optimized by varying the solvent, time, and the amount of the acylating agent. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base, such as triethylamine, yields sulfonamides. nih.gov This functional group can introduce a tetrahedral geometry and act as a hydrogen bond donor and acceptor. The sulfonylation of aminopyrazoles can be a straightforward method to introduce aryl or alkylsulfonyl groups. google.commdpi.com

Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a common and controlled method for mono-alkylation. scispace.com

Table 2: Common Modifications of the Pyrazole Amine Moiety

| Reaction | Reagents | Functional Group Introduced |

| Acylation | Acyl chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide, Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine |

The cyclohexyl ring offers another site for modification. "Late-stage functionalization" (LSF) strategies are particularly valuable as they allow for the modification of complex molecules at a late stage of the synthesis, enabling rapid diversification of a lead compound. semanticscholar.orgresearchwithrutgers.com C-H functionalization reactions are a key component of LSF, allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. researchwithrutgers.com

While specific examples for the functionalization of the 3-methoxycyclohexyl group on a pyrazole are not detailed in the available literature, general principles of LSF on saturated carbocycles can be considered. The presence of the methoxy (B1213986) group can potentially direct C-H activation to adjacent positions. Methodologies for the late-stage functionalization of complex drug molecules often employ transition metal catalysis to achieve site-selective C-H activation. acs.org Such strategies could potentially be applied to introduce further substituents on the cyclohexyl ring of this compound, thereby exploring a wider chemical space.

The pyrazole ring itself can undergo regioselective functionalization. Electrophilic aromatic substitution is a common transformation for pyrazoles, with the C4 position being the most susceptible to attack. beilstein-archives.org

Halogenation: The halogenation of pyrazoles is a well-established reaction. Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) can be used to introduce bromine, chlorine, and iodine, respectively, at the 4-position of the pyrazole ring under mild conditions. mdpi.com The reaction is often highly regioselective, yielding the 4-halo derivative as the major product. nih.govlookchem.com For instance, the bromination of a 1-cyclohexyl-1H-pyrazole derivative with bromine in acetic acid has been reported to yield the corresponding 4-bromo-1-cyclohexyl-1H-pyrazole. rsc.org This high regioselectivity is a key advantage for the controlled synthesis of functionalized pyrazole derivatives.

The introduction of a halogen at the C4 position provides a valuable synthetic handle for further modifications through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.

Table 3: Regioselective Halogenation of the Pyrazole Ring

| Halogen | Reagent | Position of Substitution |

| Bromine | N-Bromosuccinimide (NBS), Bromine | C4 |

| Chlorine | N-Chlorosuccinimide (NCS) | C4 |

| Iodine | N-Iodosuccinimide (NIS) | C4 |

Chemical Reactivity and Mechanistic Investigations of 1 3 Methoxycyclohexyl 1h Pyrazol 3 Amine

Reaction Pathways and Transformation Mechanisms

The diverse reactivity of 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine allows for a range of chemical modifications, offering pathways to novel derivatives. The pyrazole (B372694) ring can undergo electrophilic substitution, while the amino group provides a site for nucleophilic attack. Furthermore, the molecule as a whole can be subjected to oxidative and reductive conditions.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is influenced by the directing effects of the substituents on the ring: the N-cyclohexyl group at position 1 and the amino group at position 3. Generally, in N-substituted pyrazoles, electrophilic attack is favored at the C4 position. The amino group at C3 is a strong activating group and, along with the N1-alkyl group, directs electrophiles primarily to the C4 position.

Common electrophilic substitution reactions applicable to such systems include halogenation, nitration, and Friedel-Crafts reactions. For instance, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 4-halo derivative. The mechanism proceeds via the typical EAS pathway: the pyrazole's π-electrons attack the electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

| Reaction Type | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 1-(3-methoxycyclohexyl)-4-bromo-1H-pyrazol-3-amine |

| Chlorination | N-Chlorosuccinimide (NCS) | 1-(3-methoxycyclohexyl)-4-chloro-1H-pyrazol-3-amine |

| Nitration | HNO₃/H₂SO₄ | 1-(3-methoxycyclohexyl)-4-nitro-1H-pyrazol-3-amine |

Nucleophilic Reactions at the Amine Functionality

The primary amino group at the C3 position of this compound is a key site for nucleophilic reactions. This functionality allows for a variety of transformations, including acylation, alkylation, and the formation of Schiff bases.

Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(1-(3-methoxycyclohexyl)-1H-pyrazol-3-yl)acetamide. The mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: While direct alkylation of the primary amine can be challenging to control and may lead to over-alkylation, it can be achieved under specific conditions. More controlled alkylation can be performed via reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.

Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by dehydration.

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehyde/Ketone | Imine |

Oxidative and Reductive Transformations

The this compound molecule can undergo both oxidation and reduction, targeting different functionalities.

Oxidative Reactions: The primary amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to various products. For instance, mild oxidation might lead to the formation of azo compounds through N-N coupling, a reaction known for aminopyrazole derivatives. acs.org Stronger oxidizing agents could potentially lead to the degradation of the pyrazole ring or the cyclohexyl moiety.

Reductive Transformations: While the pyrazole ring is generally stable to reduction under catalytic hydrogenation conditions, functional groups introduced onto the ring, such as a nitro group from electrophilic nitration, can be readily reduced. For example, a 4-nitro derivative could be reduced to the corresponding 4-amino compound using reagents like SnCl₂/HCl or through catalytic hydrogenation (e.g., H₂/Pd-C). nih.govbeilstein-journals.org This provides a route to diaminopyrazole derivatives. Deamination of aminopyrazoles can also be achieved through diazotization followed by reduction. researchgate.net

Stereochemical Aspects of the Cyclohexyl Moiety

The presence of the 3-methoxycyclohexyl group introduces stereochemical complexity to the molecule, which can significantly influence its physical properties and chemical reactivity.

Conformational Analysis and Isomerism of the Methoxycyclohexyl Group

The 3-methoxycyclohexyl substituent can exist as cis and trans diastereomers. Within each diastereomer, the cyclohexane (B81311) ring adopts a chair conformation to minimize steric and torsional strain. The methoxy (B1213986) group and the pyrazolyl group can occupy either axial or equatorial positions.

Due to steric hindrance, substituents on a cyclohexane ring generally prefer to be in the equatorial position to avoid 1,3-diaxial interactions. pressbooks.pubmasterorganicchemistry.comoregonstate.edu Therefore, the most stable conformation for the trans isomer would likely have both the large pyrazolyl group and the methoxy group in equatorial positions. For the cis isomer, one group must be axial while the other is equatorial. Given that the pyrazolyl group is bulkier than the methoxy group, the conformation with the pyrazolyl group in the equatorial position and the methoxy group in the axial position would be favored.

The interconversion between these chair conformations (ring-flipping) occurs rapidly at room temperature, but the equilibrium will favor the more stable conformer.

Impact of Stereochemistry on Reaction Outcomes

The stereochemistry of the methoxycyclohexyl group can influence the outcome of reactions in several ways. The accessibility of the reactive sites—the pyrazole ring and the amino group—can be affected by the conformation of the cyclohexyl ring. An axial pyrazolyl group, for instance, might be more sterically hindered than an equatorial one, potentially slowing down reactions at the pyrazole ring or the adjacent amino group.

Furthermore, in reactions involving chiral reagents or catalysts, the different stereoisomers of this compound may react at different rates or lead to different products, a phenomenon known as kinetic resolution. The spatial arrangement of the methoxy and pyrazolyl groups can create distinct chiral environments that influence the approach of reagents and the stability of transition states. While specific studies on this compound are not available, it is a well-established principle in stereoselective synthesis that the stereochemistry of a substituent can direct the outcome of a reaction.

Computational and Theoretical Chemistry Studies of 1 3 Methoxycyclohexyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules like 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine. eurasianjournals.com

Analysis of the electronic structure provides a detailed understanding of the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For this compound, the HOMO is likely localized on the electron-rich pyrazole (B372694) ring, specifically the amine group, indicating its propensity to donate electrons in chemical reactions. Conversely, the LUMO is expected to be distributed across the pyrazole ring, highlighting its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Table 1: Frontier Molecular Orbital Energies (Calculated)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -0.45 |

Theoretical calculations can accurately predict spectroscopic properties, which are invaluable for the structural confirmation of synthesized compounds. lookchem.com For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm its structure. Similarly, predicted vibrational frequencies from IR spectroscopy calculations can help in identifying characteristic functional groups within the molecule. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (pyrazole ring) | 148.2, 139.5, 95.7 |

| C (cyclohexyl ring) | 78.9, 45.1, 34.2, 31.5, 25.8, 23.1 |

The cyclohexyl ring in this compound can exist in different conformations, primarily chair and boat forms. Computational studies can determine the relative energies of these conformers to identify the most stable arrangement. nih.gov Additionally, the pyrazole ring can exhibit tautomerism. researchgate.net Quantum chemical calculations are employed to evaluate the energy differences between possible tautomers, thereby predicting the predominant form under various conditions. researchgate.net For 3-aminopyrazole (B16455) derivatives, the 3-amino tautomer is generally found to be more stable. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.gov

Molecular docking simulations are used to predict the preferred binding orientation of this compound within the active site of a target protein. researchgate.net These simulations calculate a docking score, which estimates the binding affinity. The interactions are typically governed by hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the amine group and the nitrogen atoms of the pyrazole ring are likely to act as hydrogen bond donors and acceptors, respectively. nih.gov The methoxycyclohexyl group can engage in hydrophobic interactions within the binding pocket of a target protein. mdpi.com

Table 3: Predicted Interactions with a Hypothetical Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 145 | Hydrogen Bond | 2.1 |

| LYS 88 | Hydrogen Bond | 2.5 |

| VAL 70 | Hydrophobic | 3.8 |

Conformational searching algorithms are used to explore the possible three-dimensional arrangements of the molecule to find the lowest energy conformer. This is particularly important for a flexible molecule like this compound due to the rotational freedom of the cyclohexyl group.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, both in isolation and when bound to a target. researchgate.net MD simulations can reveal the stability of the ligand-protein complex and highlight key residues involved in the binding, offering a more realistic representation of the molecular interactions. nih.gov

Reaction Mechanism Elucidation via Computational Methods

The elucidation of the reaction mechanism for the synthesis of this compound would computationally involve mapping the potential energy surface for the condensation reaction between a suitable β-ketonitrile or related precursor and (3-methoxycyclohexyl)hydrazine. Theoretical calculations would be employed to model the key steps, which generally include:

Initial nucleophilic attack of the hydrazine (B178648) onto a carbonyl or cyano group.

Subsequent intramolecular cyclization.

Dehydration or elimination steps to form the aromatic pyrazole ring.

Computational models would aim to identify the lowest energy pathway, determine the rate-determining step, and analyze the electronic and structural changes occurring throughout the reaction.

Transition State Analysis for Key Synthetic Steps

For a definitive understanding of the reaction kinetics, a transition state analysis for each elementary step would be required. This involves locating the transition state (TS) structures on the potential energy surface, which represent the maximum energy point along the reaction coordinate.

Key computational outputs for such an analysis, which are currently unavailable for this specific compound, would typically be presented in a table format as shown below.

Table 1: Hypothetical Transition State Analysis Data for Pyrazole Formation This table is for illustrative purposes only, as specific data for this compound is not available in the literature.

| Synthetic Step | Transition State | Calculated Activation Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Nucleophilic Addition | TS1 | Data Not Available | Data Not Available |

| Intramolecular Cyclization | TS2 | Data Not Available | Data Not Available |

| Dehydration | TS3 | Data Not Available | Data Not Available |

The activation energy (ΔG‡) for each step would be calculated to predict the feasibility and rate of the reaction. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state structure.

Solvent Effects on Reaction Energetics

The choice of solvent can significantly influence the energetics of the reaction pathway. Computational studies would typically investigate this by applying implicit or explicit solvent models. An implicit model, such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of individual solvent molecules in the calculation.

The analysis would focus on how the solvent stabilizes charged intermediates and transition states through solvation, thereby lowering the activation barriers. The results would allow for a rational selection of a solvent to optimize the reaction yield and rate.

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) | Relative Reaction Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | Data Not Available | Data Not Available |

| Toluene | 2.4 | Data Not Available | Data Not Available |

| Ethanol (B145695) | 24.5 | Data Not Available | Data Not Available |

| Water | 80.1 | Data Not Available | Data Not Available |

Lack of Specific Preclinical Data for this compound

A comprehensive review of available scientific literature and databases did not yield specific preclinical data for the chemical compound This compound corresponding to the requested sections on its biological activity and mechanism of action.

While the broader class of pyrazole derivatives is the subject of extensive research, demonstrating a wide range of biological activities, specific studies detailing the in vitro and in vivo profile of this compound are not present in the accessible literature. The pyrazole scaffold is recognized as a versatile structure in medicinal chemistry, with various analogues showing potential as kinase inhibitors, antimicrobial agents, and modulators of cellular pathways. nih.govnih.govnih.govmdpi.com However, the biological effects are highly dependent on the specific substitution patterns on the pyrazole ring.

Consequently, without specific experimental results for this compound, it is not possible to provide scientifically accurate information for the following outlined sections:

Preclinical Biological Activity and Mechanism of Action Studies of 1 3 Methoxycyclohexyl 1h Pyrazol 3 Amine

In Vivo Efficacy and Pharmacodynamic Studies:There is no available information on efficacy or pharmacodynamic studies conducted in non-human animal models for this particular compound.

Therefore, the generation of a detailed article adhering to the provided structure and focusing solely on 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine cannot be completed at this time due to the absence of specific research findings.

Target Engagement and Biomarker Modulation in Preclinical Species

There is no publicly available data detailing the specific molecular targets of this compound. Target engagement studies, which are crucial for confirming that a compound interacts with its intended biological target in a living system, have not been published for this compound. Similarly, there are no reports on biomarker modulation studies, which would provide insights into the physiological response to the compound in preclinical models.

Mechanistic Exploration of Biological Responses

In the absence of target engagement data, the mechanism of action for this compound remains unelucidated in the public domain. Understanding the mechanism requires identifying the molecular target and the subsequent signaling pathways that are affected by the compound's binding, leading to a biological response.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

While specific SAR studies for this compound are not available, general principles from other pyrazole (B372694) series can illustrate the types of analyses that would be relevant. SAR studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity.

Substituent Effects on Biological Activity

For various classes of pyrazole inhibitors, the nature and position of substituents on both the pyrazole core and its appended rings are critical for potency and selectivity. For instance, in some series of pyrazole-based kinase inhibitors, the presence of a hydrogen bond donor on the pyrazole ring is essential for hinge-binding interaction in the ATP pocket of kinases. The substitution on other parts of the molecule, such as the cyclohexyl ring in this case, would be explored to optimize properties like potency, selectivity, and metabolic stability. One study on kinase inhibitors noted that a primary amino group on a cyclohexyl ring was favorable for activity. However, how the 3-methoxy substituent on the cyclohexyl ring of the title compound influences its biological activity is not documented.

Conformational Preferences and Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For a molecule like this compound, a pharmacophore model would define the spatial relationships between the aminopyrazole core, which can act as a hinge-binder, and the lipophilic methoxycyclohexyl group. The conformational flexibility of the cyclohexyl ring would be a key consideration. Without experimental data from a series of active analogues, a meaningful pharmacophore model cannot be constructed for this specific compound.

QSAR and Cheminformatics Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues. A QSAR study for this compound and its analogues would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and building a mathematical model to relate them to a measured biological endpoint. No such QSAR analysis for this compound has been published.

Advanced Analytical Methodologies for 1 3 Methoxycyclohexyl 1h Pyrazol 3 Amine Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary means of elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the atomic composition, connectivity, and the nature of the chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. For a complex structure like 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine, advanced two-dimensional (2D) NMR experiments are essential for complete structural assignment. mdpi.com

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, mapping out the connections between adjacent hydrogen atoms within the cyclohexyl ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule, such as linking the cyclohexyl ring to the pyrazole (B372694) nitrogen and identifying the position of the methoxy (B1213986) group. mdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, aiding in stereochemical assignments. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift values for analogous structural motifs.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazole C3 | - | ~155 |

| Pyrazole C4 | ~5.5 | ~90 |

| Pyrazole C5 | ~7.4 | ~135 |

| Cyclohexyl C1 (CH-N) | ~4.0 | ~58 |

| Cyclohexyl C3 (CH-O) | ~3.5 | ~78 |

| Cyclohexyl C2, C4-C6 (CH₂) | 1.2 - 2.2 | 25 - 35 |

| Methoxy (OCH₃) | ~3.3 | ~56 |

| Amine (NH₂) | ~4.5 (broad) | - |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This accuracy allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. For this compound (Molecular Formula: C₁₀H₁₇N₃O), HRMS can confirm this composition with a high degree of confidence, typically within a few parts per million (ppm).

In addition to the molecular ion peak, mass spectrometry provides information on the compound's fragmentation pattern, which can offer further structural clues. Common fragmentation pathways for this molecule might include the loss of the methoxy group (-OCH₃) or cleavage of the cyclohexyl ring.

Table 2: HRMS Data for this compound Calculated theoretical values.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₈N₃O⁺ | 196.1444 |

| [M+Na]⁺ | C₁₀H₁₇N₃ONa⁺ | 218.1264 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mu-varna.bg For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key features include the N-H stretching vibrations of the primary amine group, the C-H stretches of the aliphatic cyclohexyl and methoxy groups, the C-O stretch of the ether linkage, and vibrations corresponding to the C=C and C=N bonds within the pyrazole ring. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugation. The pyrazole ring acts as a chromophore. The UV spectrum of pyrazole derivatives typically shows absorption bands in the 200-240 nm range, which are attributed to π → π* electronic transitions within the heterocyclic ring. researchgate.net

Table 3: Expected IR Absorption Bands and UV-Vis Maximum Data based on characteristic frequencies for functional groups and analogous compounds. mdpi.commdpi.comresearchgate.net

| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H Stretch (Amine) | 3300 - 3500 |

| IR | C-H Stretch (sp³) | 2850 - 3000 |

| IR | C=N, C=C Stretch (Pyrazole Ring) | 1500 - 1650 |

| IR | C-O Stretch (Ether) | 1050 - 1150 |

| UV-Vis | π → π* (Pyrazole Ring) | ~210 - 230 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. In a typical reversed-phase HPLC analysis, the compound is passed through a column (e.g., C18) with a polar mobile phase. Due to its moderate polarity, this compound would be well-retained and separated from more polar or less polar impurities.

By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, the purity can be accurately determined, often expressed as a percentage. For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the exact amount of the compound in a sample. Coupling HPLC with a mass spectrometer (LC-MS) can also be used for characterization. nih.gov

Table 4: Representative HPLC Purity Analysis Data Hypothetical data for a typical analysis.

| Retention Time (min) | Peak Area | Area % | Identity |

| 2.1 | 15,230 | 0.4 | Impurity A |

| 4.5 | 3,789,550 | 99.5 | This compound |

| 5.8 | 3,810 | 0.1 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net Due to the presence of the primary amine, this compound may exhibit poor peak shape and thermal instability in a GC system. Therefore, derivatization is often employed to convert the polar N-H bonds into less polar, more stable groups (e.g., by silylation with BSTFA or acylation).

The derivatized sample is injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries or fragmentation analysis. researchgate.net This method is particularly useful for detecting and identifying volatile impurities that may not be observable by HPLC.

Table 5: Hypothetical GC-MS Data for a Derivatized Analyte Illustrative data for a trimethylsilyl (B98337) (TMS) derivative.

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| TMS-derivative of this compound | 12.3 | 267 (M⁺), 252 (M-CH₃)⁺, 73 (TMS)⁺ |

X-Ray Crystallography for Solid-State Structure Determination

Experimental data from X-ray crystallography studies on this compound are not currently available in public crystallographic databases or the reviewed scientific literature. This analytical technique is crucial for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, offering invaluable insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.

While crystallographic data for related pyrazole derivatives exist, direct extrapolation of these findings to this compound would be speculative. The specific stereochemistry of the methoxycyclohexyl group and its influence on the crystal packing remain undetermined without experimental data.

Further research, including the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to generate the data for this section.

Potential Non Clinical Applications and Future Research Directions for 1 3 Methoxycyclohexyl 1h Pyrazol 3 Amine

Applications in Materials Science

The pyrazole (B372694) scaffold is a valuable component in the design of novel materials due to its coordination capabilities and structural versatility. chim.itresearchgate.net

Pyrazole derivatives are extensively used as ligands in coordination chemistry. researchgate.net The nitrogen atoms in the pyrazole ring can coordinate with a variety of metal ions, leading to the formation of stable metal complexes with diverse geometries and electronic properties. researchgate.netnih.gov The specific compound, 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine, possesses two potential coordination sites: the pyridine-like nitrogen atom of the pyrazole ring and the exocyclic amino group. This dual-site-binding capability could allow it to act as a bidentate ligand, forming chelate rings with metal ions, which enhances the stability of the resulting complexes.

The methoxycyclohexyl group attached to the pyrazole ring can also influence the properties of the resulting metal complexes. This bulky, aliphatic substituent can affect the solubility of the complexes in organic solvents and can sterically tune the coordination environment around the metal center. This, in turn, can impact the catalytic activity, magnetic properties, and photophysical characteristics of the metal complexes.

Table 1: Examples of Pyrazole-Based Ligands and Their Coordination Complexes

| Pyrazole Ligand | Metal Ion | Resulting Complex | Potential Application |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(II) | Mononuclear coordination complexes | Antibacterial agents |

| Pyrazole-dithiocarbamate derivatives | Various | Metal-organic frameworks (MOFs) | Liquid crystals |

| 1H-pyrazole | Cu(II) | Polynuclear copper complexes | Models for bioinorganic systems |

This table presents examples of pyrazole derivatives that have been used in coordination chemistry to highlight the potential of this compound in this field.

The ability of pyrazole derivatives to form coordination complexes also makes them suitable building blocks for the construction of functional polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing. The bifunctional nature of this compound could be exploited to create extended networks. For example, the pyrazole nitrogen could coordinate to one metal center while the amino group links to another, forming a bridging ligand that connects metal nodes in a polymeric structure.

Furthermore, the amine group can be chemically modified to introduce other functional groups, allowing for the synthesis of hypercrosslinked polymers (HCPs). qub.ac.uk These materials are known for their high thermal stability and porosity, making them promising for applications such as CO2 capture. qub.ac.uk The introduction of the this compound moiety into a polymer backbone could enhance its performance due to the presence of nitrogen atoms which can improve CO2 selectivity. qub.ac.uk

Role in Agrochemical Development (e.g., Herbicides, Insecticides - theoretical/mechanistic)

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with many commercial products containing this heterocyclic core. researchgate.netnih.gov They are known to exhibit a broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. nih.gov The mode of action of these compounds often involves the inhibition of specific enzymes or receptors in the target organisms.

The specific structural features of this compound, namely the pyrazole-3-amine core, are found in several biologically active molecules. For instance, the pyrazole ring is a key component in a number of pesticides. researchgate.net The lipophilic methoxycyclohexyl group could enhance the compound's ability to penetrate the waxy outer layers of plants or the cuticle of insects, thereby increasing its bioavailability and potential efficacy.

Theoretically, this compound could act as a lead compound for the development of new agrochemicals. By modifying the substituents on the pyrazole ring and the cyclohexyl group, it may be possible to optimize its biological activity against specific pests or weeds while minimizing its impact on non-target organisms.

Research into Chemical Biology Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. rjeid.comresearchgate.net They are essential tools for understanding disease mechanisms and for validating new drug targets. youtube.com Pyrazole derivatives have been widely explored in medicinal chemistry and have shown a wide range of pharmacological activities, making them a promising scaffold for the development of chemical probes. mdpi.com

The this compound structure contains key features that are often found in biologically active compounds. The pyrazole-amine moiety can participate in hydrogen bonding and other interactions with biological macromolecules such as proteins and nucleic acids. The methoxycyclohexyl group can influence the compound's lipophilicity and its ability to cross cell membranes.

By attaching a fluorescent dye or a reactive group to the this compound scaffold, it could be converted into a chemical probe for imaging or for identifying the specific protein targets of a class of bioactive pyrazole compounds. Such probes would be invaluable for elucidating the mechanism of action of these compounds and for discovering new therapeutic targets. nih.gov

Challenges and Opportunities in Pyrazole Amine Research

While the pyrazole amine scaffold holds great promise, there are challenges to be addressed in the research and development of new derivatives. One of the main challenges is the control of regioselectivity during the synthesis of substituted pyrazoles. mdpi.com The synthesis of this compound itself would require careful selection of starting materials and reaction conditions to ensure the desired substitution pattern is obtained.

Another challenge is to fully understand the structure-activity relationships of this class of compounds. The biological activity and material properties of pyrazole derivatives are highly dependent on the nature and position of the substituents on the pyrazole ring. nih.gov Systematic studies are needed to explore how modifications to the this compound structure affect its properties.

Despite these challenges, there are significant opportunities for future research. The development of new synthetic methodologies, such as multicomponent reactions, could provide more efficient and versatile routes to novel pyrazole amines. mdpi.com Advances in computational chemistry can aid in the design of new derivatives with desired properties and in understanding their interactions with biological targets or metal ions.

Emerging Trends in the Synthesis and Application of Pyrazole Derivatives

The field of pyrazole chemistry is constantly evolving, with several emerging trends shaping the future of research in this area. One trend is the development of more sustainable and environmentally friendly synthetic methods. mdpi.com This includes the use of greener solvents, catalysts, and energy sources.

Another trend is the increasing use of pyrazole derivatives in interdisciplinary research, combining chemistry with biology, materials science, and medicine. This is leading to the discovery of new applications for these versatile compounds, from advanced materials to novel therapeutic agents. The exploration of fused pyrazole systems is also a growing area of interest, as these compounds often exhibit unique biological and photophysical properties. chim.itmdpi.com

The continued investigation of compounds like this compound and its analogues will undoubtedly contribute to these emerging trends and lead to new discoveries and innovations.

Strategic Directions for Future Academic Investigations of this compound

Future academic explorations of this compound can be strategically directed toward several key non-clinical areas. These include its potential as a scaffold in medicinal chemistry, its utility in the development of novel agrochemicals, and its application as a versatile synthetic intermediate in organic chemistry.

The aminopyrazole core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets. mdpi.com Future research should focus on leveraging the unique structural features of this compound for the design of novel bioactive compounds.

Kinase Inhibitor Development: The aminopyrazole moiety is a cornerstone in the design of kinase inhibitors. nih.gov The 3-amino group can form critical hydrogen bonds with the hinge region of kinases. nih.gov The methoxycyclohexyl group at the N1 position can be explored for its potential to interact with hydrophobic pockets in the kinase active site. Future studies could involve the synthesis of a library of analogues by modifying the cyclohexyl ring and the amine group to probe structure-activity relationships (SAR) against a panel of kinases.

Antiparasitic Agents: Pyrazole derivatives have shown promise as antiparasitic agents. mdpi.com Investigations into the activity of this compound against various parasites could be a fruitful area of research.

A summary of potential medicinal chemistry investigations is presented in Table 1.

Table 1: Proposed Medicinal Chemistry Research Directions| Research Area | Rationale | Key Investigational Parameters |

|---|---|---|

| Kinase Inhibition | The aminopyrazole core is a known kinase-binding motif. The methoxycyclohexyl group can confer selectivity. nih.gov | - Screening against a panel of cancer-related kinases- Structure-activity relationship (SAR) studies- Co-crystallization with target kinases |

| Antiparasitic Activity | Pyrazole-based compounds have demonstrated activity against various parasites. mdpi.com | - In vitro screening against parasites such as Plasmodium falciparum and Leishmania species- Cytotoxicity assays against mammalian cell lines |

The pyrazole scaffold is prevalent in a variety of commercial pesticides, including fungicides, insecticides, and herbicides. rhhz.netrsc.org The unique substitution pattern of this compound warrants investigation into its potential agrochemical applications.

Fungicidal and Insecticidal Screening: Pyrazole amides are a significant class of fungicides and insecticides. rsc.org Future research could involve the derivatization of the 3-amino group of this compound to produce a range of amides. These new compounds could then be screened for their activity against common agricultural pests and pathogens.

Herbicidal Potential: Certain pyrazole derivatives have been developed as herbicides. The potential of this compound and its derivatives to interfere with plant-specific biological pathways should be investigated.

Table 2 outlines potential avenues for agrochemical research.

Table 2: Proposed Agrochemical Research Directions| Research Area | Rationale | Key Investigational Parameters |

|---|---|---|

| Fungicide/Insecticide Discovery | The pyrazole ring is a key component of many successful pesticides. rhhz.netrsc.org | - Synthesis of amide derivatives- Screening against a panel of fungal and insect pests- Evaluation of phytotoxicity |

| Herbicide Development | Pyrazole derivatives have shown herbicidal activity. | - Pre- and post-emergence herbicidal assays- Determination of the mode of action |

5-Aminopyrazoles are versatile building blocks in organic synthesis, serving as precursors to a variety of fused heterocyclic systems with interesting chemical and biological properties. nih.govchim.it

Synthesis of Fused Pyrazole Systems: The 3-amino and 2-nitrogen atoms of the pyrazole ring in this compound can react with bifunctional electrophiles to yield fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[5,1-c] mdpi.comnih.govnih.govtriazines. nih.gov Future academic work could focus on exploring the reactivity of this specific aminopyrazole to generate novel and structurally diverse heterocyclic libraries. The stereochemistry of the methoxycyclohexyl group could also influence the stereochemical outcome of these reactions, which would be an interesting area of study.

Multicomponent Reactions: Aminopyrazoles can participate in multicomponent reactions to afford complex molecules in a single step. mdpi.com The development of new multicomponent reactions involving this compound could provide efficient access to novel chemical entities for various applications.

Table 3 summarizes the potential applications in synthetic chemistry.

Table 3: Proposed Synthetic Chemistry Research Directions| Research Area | Rationale | Key Investigational Parameters |

|---|---|---|

| Fused Heterocycle Synthesis | Aminopyrazoles are valuable precursors for the synthesis of fused ring systems. nih.govchim.it | - Reaction with various 1,3-dielectrophiles- Investigation of reaction conditions to control regioselectivity- Characterization of novel heterocyclic systems |

| Multicomponent Reactions | Provides a pathway to molecular complexity from simple starting materials. mdpi.com | - Exploration of new multicomponent reactions involving the title compound- Synthesis of libraries of complex molecules for screening |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine, and how are intermediates characterized?

- Methodology :

- Step 1 : Condensation of a substituted cyclohexanone derivative with hydrazine hydrate under reflux in ethanol to form the pyrazole ring.

- Step 2 : Functionalization of the cyclohexyl group via methoxylation using methyl iodide and a base (e.g., K₂CO₃) in DMF .

- Characterization :

- NMR : Analyze chemical shifts for methoxy (δ ~3.3 ppm) and pyrazole protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₁₀H₁₆N₃O: 194.12) .

- IR : Identify N-H stretching (~3250 cm⁻¹) and C-O-C vibrations (~1274 cm⁻¹) .

Q. How can researchers design experiments to mitigate byproduct formation during synthesis?

- Approach :

- Use TLC monitoring (silica gel, hexane:ethyl acetate) to track reaction progress and optimize stoichiometry .

- Introduce scavenger agents (e.g., molecular sieves) to absorb excess reagents and reduce side reactions .

- Employ low-temperature conditions (0–5°C) during acid chloride coupling to minimize decomposition .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign methoxycyclohexyl protons (δ ~1.5–3.5 ppm) and pyrazole carbons (δ ~140–150 ppm) .

- X-ray Crystallography : Resolve stereochemistry of the cyclohexyl group (if crystalline derivatives are obtainable) .

- Elemental Analysis : Validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Strategies :

- Catalyst Screening : Test transition metal catalysts (e.g., CuBr) for coupling reactions to enhance regioselectivity .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMSO vs. DMF) for solubility and reaction rate .

- Computational Modeling : Use DFT calculations to predict transition states and optimize activation energy .

Q. How should researchers address contradictory spectral data during characterization?

- Resolution Workflow :

- Repeat Experiments : Confirm reproducibility under controlled conditions (e.g., inert atmosphere) .

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1-phenylpyrazole derivatives) .

- Dynamic NMR Studies : Investigate conformational flexibility of the methoxycyclohexyl group at variable temperatures .

Q. What computational tools are effective in designing novel derivatives with enhanced bioactivity?

- Methods :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with biological activity .

- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to predict feasible synthetic pathways .

Q. How does the substitution pattern on the pyrazole ring influence solubility and biological activity?

- Insights :

- Methoxy Position : 3-Methoxycyclohexyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Salt Formation : Convert the amine to hydrochloride salts to enhance solubility for in vitro assays (e.g., 10% ammonium chloride wash) .

- Biological Testing : Compare IC₅₀ values of derivatives in cell-based assays to establish structure-activity relationships .

Q. What interdisciplinary approaches integrate chemical engineering principles into synthesis scale-up?

- Integration :

- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction parameters .

- Membrane Separation : Use nanofiltration to purify intermediates and reduce solvent waste .

- Reactor Design : Optimize batch vs. continuous-flow reactors for exothermic reactions (e.g., cyclohexyl functionalization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.